molecular formula C18H16N4O5S2 B2533107 Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 893351-04-7

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2533107
CAS No.: 893351-04-7
M. Wt: 432.47
InChI Key: MNBCZFQLZCHMTA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is an intriguing compound notable for its diverse applications in various scientific fields. The structure comprises several functional groups, including furan, thiadiazole, and benzoate moieties, making it a complex molecule with significant potential in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can be accomplished through a multi-step synthetic route:

  • Formation of Furan-2-carboxylic acid derivative: : The starting material, furan-2-carboxylic acid, is reacted with thionyl chloride to form the corresponding acid chloride.

  • Synthesis of 1,3,4-Thiadiazole Derivative: : The acid chloride is then reacted with 1,3,4-thiadiazole-2-thiol in the presence of a base to yield the thiadiazole derivative.

  • Coupling with Ethyl 2-aminoacetate: : The thiadiazole derivative undergoes nucleophilic substitution with ethyl 2-aminoacetate to form the final compound, this compound.

Industrial Production Methods: Scaling up the production involves optimizing reaction conditions such as temperature, solvent, and catalyst selection. Continuous flow reactors and automated synthesis platforms can enhance yield and purity, ensuring cost-effective industrial production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form corresponding furanones under suitable conditions.

  • Reduction: : The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

  • Substitution: : The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

  • Hydrolysis Conditions: : Acidic conditions (HCl, H2SO4), Basic conditions (NaOH, KOH)

Major Products:
  • Oxidation: : Furanones, hydroxylated derivatives

  • Reduction: : Amines, hydroxylamines

  • Substitution: : Carboxylic acids, hydroxybenzoates

Scientific Research Applications

Chemistry: Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a valuable intermediate in the synthesis of various heterocyclic compounds, serving as a building block in organic synthesis and catalysis research.

Medicine: Its structural motifs are of interest in medicinal chemistry for the development of therapeutic agents, including anti-inflammatory, antibacterial, and anticancer drugs.

Industry: In the industrial realm, it is utilized in the synthesis of advanced materials, including polymers and nanomaterials, contributing to material science innovations.

Comparison with Similar Compounds

Similar Compounds:

  • Ethyl 2-(2-(thioacetamido)benzoate): : Lacks the furan and thiadiazole rings, making it less complex.

  • Methyl 2-(2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate): : A methyl ester analogue with slightly different chemical properties.

Uniqueness: Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to its unique combination of furan, thiadiazole, and benzoate groups. This combination imparts distinct chemical reactivity and potential bioactivity, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[[2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S2/c1-2-26-16(25)11-6-3-4-7-12(11)19-14(23)10-28-18-22-21-17(29-18)20-15(24)13-8-5-9-27-13/h3-9H,2,10H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBCZFQLZCHMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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